Kaji-ichigoside F1

Vue d'ensemble

Description

Applications De Recherche Scientifique

Kaji-ichigoside F1 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of triterpenoid saponins.

Biology: The compound is studied for its neuroprotective effects against N-methyl-D-aspartate-induced neurotoxicity.

Medicine: this compound has shown potential in treating depression, hypoxia-induced apoptosis, and neurodegenerative diseases.

Industry: It is used in the development of natural health products and supplements

Mécanisme D'action

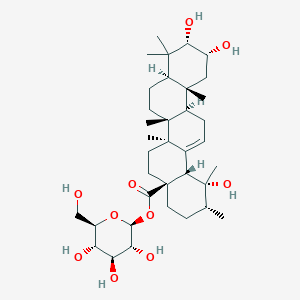

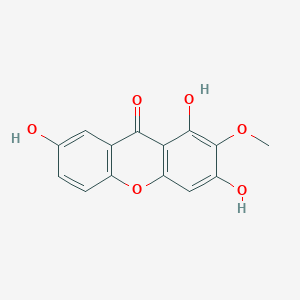

Kaji-Ichigoside F1 (KF1) is a natural oleanane-type triterpenoid saponin, primarily found in Rosa roxburghii . This compound has been used in traditional medicine in the southwest regions of China, particularly in Guizhou Province, to prevent and treat various conditions such as dyspepsia, dysentery, hypoimmunity, and neurasthenia .

Target of Action

KF1 primarily targets the NMDA receptor , a type of ionotropic glutamate receptor, and the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor (AMPAR) . These receptors play crucial roles in synaptic plasticity, a key property of nerve tissue to adapt to changes in synaptic activity.

Mode of Action

KF1 interacts with its targets by regulating the NMDA receptor and activating the AMPAR . It decreases the expression of NMDAR1 while upregulating NMDAR2B (NR2B), AMPAR, TrkB, protein kinase B (AKT), mammalian target of rapamycin (mTOR), PSD95, and synapsin 1 .

Biochemical Pathways

KF1 affects several biochemical pathways. It is directly related to the BDNF/AKT/mTOR signaling pathways . It also activates the ERK1/2 signaling pathway , which positively regulates the NF-κB signaling pathway and negatively regulates the PI3K/AKT signaling pathway . Furthermore, it can downregulate the ERK/CEBPB signaling pathway .

Pharmacokinetics

The pharmacokinetics of KF1 have been studied in rats . A high-performance liquid chromatography-tandem mass spectrometry method was developed for rapid quantification of KF1 in rat biological matrix . The study showed that KF1 has good bioavailability and is well absorbed in the body .

Result of Action

KF1 has a remarkable protective effect against NMDA-induced neurotoxicity . It effectively improves cellular viability, inhibits the release of lactate dehydrogenase (LDH), and reduces cell apoptosis . In addition, KF1-treated NMDA-induced excitotoxicity mice displayed a remarkable capacity for improving spatial learning memory . It also increased the levels of the neurotransmitters 5-hydroxytryptamine, dopamine, and monoamine oxidase and reduced the calcium ion concentration in the hippocampus of mice .

Analyse Biochimique

Biochemical Properties

Kaji-Ichigoside F1 interacts with various enzymes and proteins in biochemical reactions. It has been shown to decrease NMDAR1 expression, while upregulating NMDAR2B (NR2B), glutamate receptor (AMPA), TrkB, protein kinase B (AKT), mammalian target of rapamycin (mTOR), PSD95, and synapsin 1 in NMDA-induced PC12 cells and an animal model . These interactions suggest that this compound plays a significant role in regulating the NMDA receptor and activating the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor (AMPAR) and BDNF/AKT/mTOR signaling pathways .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It effectively improves cellular viability, inhibits the release of lactate dehydrogenase (LDH), and reduces cell apoptosis . Furthermore, it increases the levels of the neurotransmitters 5-hydroxytryptamine, dopamine, and monoamine oxidase and reduces the calcium ion concentration in the hippocampus of mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It decreases NMDAR1 expression, while upregulating NMDAR2B (NR2B), glutamate receptor (AMPA), TrkB, protein kinase B (AKT), mammalian target of rapamycin (mTOR), PSD95, and synapsin 1 . These changes suggest that this compound exerts its effects at the molecular level by regulating the NMDA receptor and activating the AMPAR and BDNF/AKT/mTOR signaling pathways .

Temporal Effects in Laboratory Settings

It has been shown to have a remarkable protective effect against NMDA-induced neurotoxicity .

Dosage Effects in Animal Models

It has been shown to have a remarkable capacity for improving spatial learning memory in the Y-maze and Morris water maze tests .

Metabolic Pathways

It has been shown to interact with various enzymes and proteins, suggesting that it may be involved in several metabolic pathways .

Transport and Distribution

Its interactions with various enzymes and proteins suggest that it may be transported and distributed in a complex manner .

Subcellular Localization

Its interactions with various enzymes and proteins suggest that it may be localized to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of kaji-ichigoside F1 involves the extraction of the compound from Rosa roxburghii. The process typically includes the following steps:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound in significant quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Kaji-ichigoside F1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparaison Avec Des Composés Similaires

- Rosamultin

- Betulinic acid

- Oleanolic acid

- Ursolic acid

Kaji-ichigoside F1 stands out due to its unique molecular targets and pathways, making it a valuable compound for further research and development in various scientific fields.

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKQAGPAYHTNQQ-FUZXVMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316292 | |

| Record name | Kajiichigoside F1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95298-47-8 | |

| Record name | Kajiichigoside F1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95298-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kajiichigoside F1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)

![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)